PG106

Description

Properties

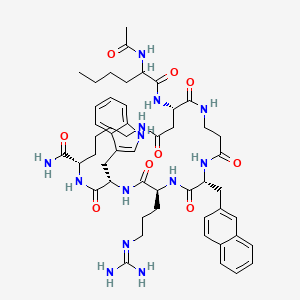

IUPAC Name |

(3S,6S,9R,16S,24S)-16-(2-acetamidohexanoylamino)-6-[3-(diaminomethylideneamino)propyl]-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,15,18-hexaoxo-1,4,7,10,14,19-hexazacyclotetracosane-24-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H69N13O9/c1-3-4-15-38(59-30(2)65)47(70)64-42-28-44(67)55-22-10-9-17-37(45(52)68)61-50(73)41(27-34-29-58-36-16-8-7-14-35(34)36)63-48(71)39(18-11-23-57-51(53)54)62-49(72)40(60-43(66)21-24-56-46(42)69)26-31-19-20-32-12-5-6-13-33(32)25-31/h5-8,12-14,16,19-20,25,29,37-42,58H,3-4,9-11,15,17-18,21-24,26-28H2,1-2H3,(H2,52,68)(H,55,67)(H,56,69)(H,59,65)(H,60,66)(H,61,73)(H,62,72)(H,63,71)(H,64,70)(H4,53,54,57)/t37-,38?,39-,40+,41-,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZDDBJAFMOQSH-JHMPFZGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CCNC1=O)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)CCNC1=O)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H69N13O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1008.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PG106 Plasmid Vector: An In-depth Technical Guide

The PG106 plasmid is a versatile and highly valuable tool for researchers in molecular biology, particularly those working with Porphyromonas, Bacteroides, and related bacteria. This document provides a comprehensive technical overview of the this compound vector, its variants, and associated experimental protocols, designed for scientists and professionals in drug development.

Core Vector Characteristics

The this compound vector is an Escherichia coli / Bacteroides shuttle vector, engineered for stable maintenance and gene expression in both bacterial hosts. Its construction is based on the pUC19 and pYH420 vector backbones.[1] This dual-origin design allows for the convenient cloning of genes of interest in E. coli before subsequent transfer to and study in anaerobic bacteria like Porphyromonas gingivalis and Bacteroides thetaiotaomicron.[2]

A key feature of the this compound series is the inclusion of a multiple cloning site (MCS) within the lacZ gene, which facilitates blue-white screening for successful insertion of foreign DNA when working in appropriate E. coli strains.[2] The stability of the vector in P. gingivalis is attributed to the inclusion of the full Mob–Rep (MR) fragment, which was found to be essential for optimal plasmid retention.[2]

Quantitative Data Summary

The following tables summarize the key quantitative features of the this compound plasmid and its common variants.

| Vector Name | Description | Backbone | Size (bp) | Selectable Markers | Copy Number | Addgene ID |

| This compound - KA | Bacteroides - E. coli shuttle vector | pUC19 and pYH420 | 12948 | Ampicillin, Kanamycin, Erythromycin, Clindamycin | Low Copy | 178041 |

| pG106K | Bacteroides - E. coli shuttle vector | pUC19 and pYH420 | Not specified | Kanamycin | Low Copy | 191377 |

Data sourced from Addgene.[1]

Plasmid Map and Key Genetic Elements

The this compound vector contains several critical genetic elements that enable its function as a shuttle vector. These include origins of replication for both E. coli and Bacteroides, selectable markers for antibiotic resistance, and a multiple cloning site for the insertion of foreign DNA.

Caption: A conceptual diagram of the this compound plasmid vector, highlighting key genetic elements.

Experimental Protocols

The following sections detail the methodologies for key experiments involving the this compound plasmid vector, as described in the foundational research by Jones et al. (2020).[2]

Vector Construction Workflow

The construction of the this compound shuttle vector involved the ligation of components from the pUC19 and pYH420 plasmids. This process is outlined in the diagram below.

Caption: Workflow for the construction of the this compound shuttle vector.

Bacterial Transformation Protocol (Heat Shock)

Materials:

-

Competent E. coli cells (e.g., DH5α)

-

This compound plasmid DNA (1-10 ng)

-

SOC or LB medium

-

Agar plates with appropriate antibiotics

-

Microcentrifuge tubes

-

Water bath at 42°C

-

Ice

Procedure:

-

Thaw competent cells on ice.

-

Add 1-5 µl of this compound plasmid DNA to 50 µl of competent cells.

-

Incubate the cell/DNA mixture on ice for 30 minutes.

-

Heat shock the mixture by placing the tube in a 42°C water bath for 45-60 seconds.

-

Immediately transfer the tube back to ice for 2 minutes.

-

Add 950 µl of SOC or LB medium to the tube.

-

Incubate at 37°C for 1 hour with shaking.

-

Plate 100-200 µl of the cell suspension onto agar plates containing the appropriate antibiotic.

-

Incubate the plates overnight at 37°C.

Conjugation Protocol for Transfer to P. gingivalis

Materials:

-

E. coli donor strain carrying the this compound plasmid and a helper plasmid (e.g., RK231)

-

P. gingivalis recipient strain

-

Appropriate liquid media for both strains

-

Nitrocellulose filters

-

Agar plates with appropriate antibiotics for selection

Procedure:

-

Grow early log-phase cultures of the E. coli donor and P. gingivalis recipient strains.

-

Concentrate the cultures by centrifugation.

-

Resuspend the cell pellets and mix the donor and recipient cells at a ratio of 20:1.

-

Spot the cell mixture onto a nitrocellulose filter placed on a non-selective agar plate.

-

Incubate the filter mating plate under conditions suitable for both donor and recipient growth.

-

After incubation, resuspend the cells from the filter in liquid medium.

-

Plate serial dilutions of the cell suspension onto selective agar plates that permit the growth of P. gingivalis transconjugants while inhibiting the growth of the E. coli donor.

-

Incubate the plates under anaerobic conditions until colonies appear.

Plasmid Stability Assay

This assay is designed to determine the stability of the this compound plasmid in the host organism over several generations without selective pressure.

Caption: Experimental workflow for assessing the stability of the this compound plasmid.

Applications in Research

The this compound shuttle vector and its derivatives are invaluable for a range of molecular biology applications in anaerobic bacteria, including:

-

Gene Complementation Studies: The vector can be used to introduce a wild-type copy of a gene into a mutant strain to confirm that the observed phenotype is due to the mutation.[2]

-

Gene Expression Analysis: By cloning a promoter of interest upstream of a reporter gene (e.g., fluorescent proteins) in this compound, researchers can study gene expression patterns under different conditions.[2]

-

Protein Overexpression and Purification: The vector can be used to express and purify proteins of interest from Bacteroides or Porphyromonas.

Conclusion

The this compound plasmid vector represents a significant tool for the genetic manipulation of Porphyromonas, Bacteroides, and related species. Its shuttle capabilities, stability, and the availability of multiple selectable markers make it a versatile platform for a wide array of research applications, from fundamental studies of gene function to the development of novel therapeutic strategies. This guide provides a foundational understanding of the vector's properties and the experimental protocols necessary for its effective use in a research setting.

References

pG106-KA Plasmid: A Comprehensive Technical Guide

The pG106-KA plasmid is a versatile shuttle vector designed for genetic manipulation in both Escherichia coli and Bacteroides species. This guide provides an in-depth overview of its features, a detailed plasmid map, and experimental protocols for its use, tailored for researchers, scientists, and professionals in drug development.

Core Features and Quantitative Data

The this compound-KA plasmid is a composite vector, deriving its backbone from pUC19 and pYH420.[1] It is designed as a bacterial expression and shuttle vector, facilitating the transfer and study of genes between E. coli and anaerobic bacteria like Bacteroides.[1][2] The plasmid is maintained at a low copy number within its host bacteria.[1][2]

A summary of the key quantitative data for the this compound plasmid is presented in the table below. The full sequence of the this compound vector is 9278 base pairs in length.[3]

| Feature | Category | Start Coordinate | End Coordinate | Length (bp) | Description |

| repB | Replication | 767 | 2359 | 1593 | Putative protein required for plasmid replication in Porphyromonas gingivalis.[3] |

| mob | Plasmid Stability | 2518 | 3495 | 978 | Putative protein required for plasmid stability in Porphyromonas gingivalis.[3] |

| ori | Replication | 4936 | 5601 | 666 | High-copy-number ColE1/pMB1/pBR322/pUC origin of replication for E. coli.[3] |

| rRNA adenine N-6-methyltransferase (ermBP) | Antibiotic Resistance | 5942 | 6676 | 735 | rRNA adenine N-6-methyltransferase from Enterococcus faecalis, conferring erythromycin resistance.[3] |

| ermF | Antibiotic Resistance | 6912 | 7712 | 801 | Erythromycin resistance gene functional in Bacteroidetes.[3] |

| lac Promoter | Expression | - | - | - | Drives expression of the lacZ gene for blue-white screening.[4] |

| CAP binding site | Regulation | - | - | - | Catabolite activator protein binding site involved in the regulation of the lac operon.[3] |

| Multiple Cloning Site (MCS) | Cloning | - | - | - | Located within the lacZ gene, containing unique restriction enzyme sites for gene insertion.[4] |

Plasmid Map and Logical Relationships

The following diagram illustrates the key functional components of the this compound-KA plasmid and their relationships.

Caption: Key functional elements of the this compound-KA plasmid.

Experimental Protocols

Detailed methodologies for the use of the this compound-KA plasmid are described in Jones et al., 2020.[4] Key experimental procedures are summarized below.

Plasmid Transformation into E. coli

Electro-transformation is a standard method for introducing the this compound-KA plasmid into E. coli.

-

Prepare electrocompetent E. coli cells (e.g., NEB Stable or DH5α strains).[1][2]

-

Thaw competent cells on ice and add 1-5 µL of this compound-KA plasmid DNA.

-

Transfer the cell-DNA mixture to a pre-chilled electroporation cuvette.

-

Electroporate using a suitable electroporator with appropriate settings for E. coli.

-

Immediately add SOC medium and incubate at 37°C for 1 hour with shaking.

-

Plate the transformation mixture on LB agar plates containing the appropriate antibiotic for selection (e.g., 50 µg/mL Kanamycin).[1][2]

-

Incubate the plates overnight at 37°C.

Plasmid Stability Assay

This protocol, adapted from Jones et al. (2020), can be used to assess the stability of the this compound-KA plasmid in the absence of antibiotic selection.[4]

-

Inoculate a starter culture in appropriate media with antibiotics and grow overnight.

-

The following day, spin down the culture and resuspend the cells in fresh media to an OD660 of 0.5. This is Passage 0 (P0).

-

Plate a dilution of the P0 culture on selective and non-selective agar plates and incubate at 37°C.

-

Dilute the remaining P0 culture to an OD660 of 0.15 in fresh media without antibiotics and grow overnight.

-

Repeat the plating and overnight growth for a total of three passages without antibiotic selection.

-

After incubation, count the colonies on both selective and non-selective plates to determine the percentage of plasmid retention.

Experimental Workflow: Gene Cloning into this compound-KA

The following diagram outlines a typical workflow for cloning a gene of interest into the this compound-KA plasmid.

Caption: Workflow for cloning a gene into the this compound-KA vector.

References

A Technical Guide to the Antibiotic Resistance Markers of the PG106 Vector

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antibiotic resistance markers present in the PG106 vector, a shuttle vector designed for use in Escherichia coli and Bacteroides species. The information compiled herein is intended to assist researchers in understanding the mechanisms of resistance, expected resistance levels, and the experimental protocols necessary for utilizing and evaluating these markers in a laboratory setting.

Overview of this compound Vector Antibiotic Resistance

The this compound vector is a versatile shuttle plasmid constructed from components of the pUC19 and pYH420 vectors.[1][2][3] This genetic background equips the this compound vector and its derivatives with multiple antibiotic resistance markers, enabling robust selection in both E. coli and anaerobic bacteria such as Bacteroides. The primary antibiotic resistance markers found in various iterations of the this compound vector are:

-

Erythromycin Resistance: Conferred by the ermF and ermAM (also known as ermBP) genes. This marker is particularly crucial for selection in Bacteroides and other related anaerobic species.

-

Kanamycin Resistance: Provided by a kanamycin resistance gene, likely the neomycin phosphotransferase II (nptII) gene, for selection in both E. coli and potentially in Bacteroides.

-

Ampicillin Resistance: Derived from the pUC19 backbone, the bla gene encodes for β-lactamase, providing high-level resistance to ampicillin and related antibiotics in E. coli.

Quantitative Data on Antibiotic Resistance

The following tables summarize the typical Minimum Inhibitory Concentrations (MICs) observed for the antibiotic resistance genes present in the this compound vector. It is important to note that specific MIC values for the this compound vector itself may vary depending on the host strain, culture conditions, and the specific construct. The data presented here is based on studies of the individual resistance genes in relevant bacterial species.

Table 1: Erythromycin Resistance Conferred by the ermF Gene

| Host Organism | Gene | Antibiotic | Typical MIC Range (μg/mL) |

| Riemerella anatipestifer | ermF | Erythromycin | 32 - 2048[2] |

| Anaerobic Bacteria | erm(B)/ mef | Erythromycin | 4 - 128[4] |

Table 2: Kanamycin Resistance in E. coli

| Host Organism | Gene | Antibiotic | Typical MIC Range (μg/mL) |

| E. coli | nptII | Kanamycin | 6 - 30[5] |

| E. coli K12 | Not specified | Kanamycin | 8 - 16[6] |

Table 3: Ampicillin Resistance in E. coli

| Host Organism | Gene | Antibiotic | Typical MIC Range (μg/mL) |

| E. coli | bla (TEM) | Ampicillin | ≥ 32[7] |

| E. coli DH5α carrying ampC | ampC | Ampicillin | 24 - 256[3] |

Mechanisms of Antibiotic Resistance and Signaling Pathways

The antibiotic resistance markers in the this compound vector employ distinct biochemical mechanisms to confer resistance. These mechanisms are visualized in the following diagrams.

Erythromycin Resistance (ermF and ermAM)

Erythromycin resistance is mediated by the erm genes, which encode for rRNA methyltransferases. These enzymes add one or two methyl groups to a specific adenine residue within the 23S rRNA of the bacterial ribosome. This modification sterically hinders the binding of macrolide antibiotics, such as erythromycin, to the ribosome, thereby allowing protein synthesis to proceed unimpeded.

Caption: Mechanism of erythromycin resistance via rRNA methylation.

Kanamycin Resistance (nptII)

Kanamycin resistance is conferred by the neomycin phosphotransferase II (nptII) gene. This gene encodes an aminoglycoside phosphotransferase enzyme that inactivates kanamycin by transferring a phosphate group from ATP to the antibiotic molecule. This modification prevents kanamycin from binding to the 30S ribosomal subunit, thus allowing protein synthesis to continue.

Caption: Mechanism of kanamycin resistance via enzymatic inactivation.

Ampicillin Resistance (bla)

Ampicillin resistance is mediated by the bla gene, which encodes the β-lactamase enzyme. This enzyme is secreted into the periplasmic space of Gram-negative bacteria like E. coli. β-lactamase hydrolyzes the β-lactam ring, which is the core structural component of ampicillin and other β-lactam antibiotics. This enzymatic cleavage inactivates the antibiotic before it can reach its target, the penicillin-binding proteins (PBPs) involved in cell wall synthesis.

Caption: Mechanism of ampicillin resistance via enzymatic degradation.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following are generalized protocols for determining the MIC of antibiotics against bacterial strains carrying the this compound vector. These methods are based on established procedures for antibiotic susceptibility testing of both aerobic and anaerobic bacteria.[1][7][8]

This method is recommended for routine susceptibility testing.[7]

-

Prepare Inoculum:

-

Culture the bacterial strain containing the this compound vector overnight in an appropriate liquid medium (e.g., LB for E. coli, supplemented Brain Heart Infusion for Bacteroides) with the relevant antibiotic for plasmid maintenance.

-

Dilute the overnight culture to achieve a standardized cell density, typically equivalent to a 0.5 McFarland standard.

-

-

Prepare Antibiotic Dilutions:

-

Prepare a series of two-fold dilutions of the antibiotic in a 96-well microtiter plate using the appropriate growth medium. The concentration range should bracket the expected MIC.

-

Include a positive control well (no antibiotic) and a negative control well (no bacteria).

-

-

Inoculate and Incubate:

-

Inoculate each well (except the negative control) with the standardized bacterial suspension.

-

For E. coli, incubate the plate at 37°C for 16-20 hours.

-

For Bacteroides, incubate the plate under anaerobic conditions (e.g., in an anaerobic chamber or jar) at 37°C for 48 hours.

-

-

Determine MIC:

-

The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

-

The agar dilution method is considered the gold standard for anaerobic bacteria.[1]

-

Prepare Antibiotic Plates:

-

Prepare a series of agar plates (e.g., Brucella agar supplemented with hemin and vitamin K1 for Bacteroides) containing two-fold dilutions of the antibiotic.

-

Include a control plate with no antibiotic.

-

-

Prepare Inoculum:

-

Prepare a standardized bacterial suspension as described for the broth microdilution method.

-

-

Inoculate Plates:

-

Spot a standardized volume of the inoculum onto the surface of each antibiotic-containing plate and the control plate. A multipoint inoculator can be used to test multiple strains simultaneously.

-

-

Incubate:

-

Incubate the plates under appropriate conditions (E. coli: 37°C for 16-20 hours; Bacteroides: anaerobic conditions at 37°C for 48 hours).

-

-

Determine MIC:

-

The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacterial colonies.

-

General Plasmid Transformation Protocol

This is a general protocol for introducing the this compound plasmid into competent E. coli cells.

-

Thaw Competent Cells:

-

Thaw a 50-100 µL aliquot of chemically competent E. coli cells on ice.

-

-

Add Plasmid DNA:

-

Add 1-5 µL of the this compound plasmid DNA solution to the competent cells. Gently mix by flicking the tube.

-

-

Incubate on Ice:

-

Incubate the mixture on ice for 30 minutes.

-

-

Heat Shock:

-

Transfer the tube to a 42°C water bath for 45-60 seconds.

-

-

Recovery:

-

Immediately place the tube back on ice for 2 minutes.

-

Add 250-900 µL of SOC or LB medium (without antibiotics) to the tube.

-

Incubate at 37°C for 1 hour with shaking (200-250 rpm). For kanamycin selection, a longer recovery of at least 60 minutes is recommended.

-

-

Plating:

-

Spread 100-200 µL of the cell suspension onto an LB agar plate containing the appropriate selective antibiotic (e.g., ampicillin or kanamycin).

-

-

Incubation:

-

Incubate the plate overnight at 37°C.

-

Conclusion

The this compound vector possesses a robust set of antibiotic resistance markers that facilitate its use in both E. coli and Bacteroides. Understanding the mechanisms of action of the ermF/AM, nptII, and bla genes, along with the expected levels of resistance they confer, is essential for the successful application of this vector in genetic engineering and drug development research. The experimental protocols provided in this guide offer a starting point for the characterization and utilization of the this compound vector system. Researchers are encouraged to optimize these protocols for their specific host strains and experimental conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. ErmF and ereD Are Responsible for Erythromycin Resistance in Riemerella anatipestifer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determining the MIC and Comparative Efficacy of Gentamicin and Kanamycin Against E. coli | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

- 5. researchgate.net [researchgate.net]

- 6. β-Lactamases in Ampicillin-Resistant Escherichia coli Isolates from Foods, Humans, and Healthy Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Plasmid selection in Escherichia coli using an endogenous essential gene marker - PMC [pmc.ncbi.nlm.nih.gov]

Host Range of the PG106 Plasmid: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The PG106 plasmid is a versatile Escherichia coli-Bacteroides shuttle vector, engineered for genetic manipulation in a range of bacterial hosts. This guide provides a comprehensive overview of the known host range of the this compound plasmid, detailing its stability, replication mechanisms, and the experimental protocols utilized for its characterization. The information presented herein is intended to serve as a technical resource for researchers employing this vector in their work.

Introduction

The this compound plasmid is a shuttle vector designed for genetic studies in Gram-negative bacteria, particularly those of the genera Bacteroides and Porphyromonas, as well as the common laboratory host Escherichia coli. Its construction, based on the backbones of pUC19 and pYH420, allows for replication and selection in these diverse bacterial lineages. The ability to shuttle the plasmid between E. coli (for ease of cloning) and target anaerobic bacteria makes this compound a valuable tool for functional genomics, gene expression studies, and the development of novel therapeutics.

Host Range of this compound

The demonstrated host range of the this compound plasmid encompasses species from two distinct phyla: Proteobacteria and Bacteroidetes.

Table 1: Confirmed Host Organisms for the this compound Plasmid

| Phylum | Genus | Species | Strain(s) | Notes |

| Proteobacteria | Escherichia | coli | NEB Stable, DH5alpha | Utilized for cloning and plasmid propagation.[1][2] |

| Bacteroidetes | Porphyromonas | gingivalis | ATCC 33277 | Stable maintenance demonstrated.[3][4] |

| Bacteroidetes | Bacteroides | thetaiotaomicron | VPI-5482 | Stable maintenance demonstrated.[3][4] |

The host range is primarily determined by the origins of replication present in the plasmid's backbone. The pUC19 component contributes a ColE1-type origin of replication, which is functional in E. coli and other related Enterobacteriaceae. The pYH420 component, originally isolated from Porphyromonas asaccharolytica, provides the replication machinery necessary for maintenance in Porphyromonas and Bacteroides species.[3][4]

Plasmid Stability

The stability of this compound has been experimentally verified in its key host organisms. The plasmid is considered stable in E. coli, Porphyromonas gingivalis, and Bacteroides thetaiotaomicron.[3][4]

Table 2: Summary of this compound Plasmid Stability Data

| Host Organism | Stability Assessment | Reference |

| Escherichia coli | Stable for routine cloning and propagation. | [1][2] |

| Porphyromonas gingivalis | Stable after multiple passages without antibiotic selection. | [3][4] |

| Bacteroides thetaiotaomicron | Stable after multiple passages without antibiotic selection. | [3][4] |

Experimental Protocols

Plasmid Stability Assay

This protocol is adapted from the methodology used to assess the stability of this compound and its derivatives.[3]

-

Initial Culture: Inoculate a single colony of the bacterial strain harboring the this compound plasmid into an appropriate liquid medium containing the selective antibiotic. Incubate under suitable conditions (e.g., 37°C, anaerobically for P. gingivalis and B. thetaiotaomicron).

-

Passage 0 (P0): After overnight growth, centrifuge the culture to pellet the cells and resuspend them in fresh, antibiotic-free medium to an optical density at 660 nm (OD660) of 0.5.

-

Plating P0: Dilute and plate the P0 culture on both non-selective and selective agar plates. Incubate the plates and subsequently count the colony-forming units (CFUs) to determine the initial percentage of plasmid-containing cells.

-

Subsequent Passages: Dilute the remaining P0 culture to an OD660 of 0.15 in fresh, antibiotic-free medium and incubate overnight.

-

Repeat: Repeat the process of dilution and overnight growth for a desired number of passages (e.g., three passages).

-

Final Plating: After the final passage, dilute and plate the culture on both non-selective and selective agar plates.

-

Analysis: Calculate the percentage of plasmid retention at each passage by dividing the CFU count on selective plates by the CFU count on non-selective plates and multiplying by 100.

Electroporation into Host Organisms

This is a general protocol for the electroporation of P. gingivalis.

-

Cell Preparation: Grow P. gingivalis in an appropriate broth medium to mid-log phase.

-

Washing: Harvest the cells by centrifugation and wash them multiple times with ice-cold electroporation buffer (e.g., 10% glycerol).

-

Electroporation: Resuspend the cell pellet in a small volume of electroporation buffer and mix with the this compound plasmid DNA. Transfer the mixture to a pre-chilled electroporation cuvette.

-

Pulse: Deliver an electrical pulse using an electroporator with optimized settings for P. gingivalis.

-

Recovery: Immediately add recovery medium to the cuvette and transfer the cell suspension to a larger volume of recovery medium. Incubate for a period to allow for the expression of antibiotic resistance genes.

-

Plating: Plate the recovered cells on selective agar plates and incubate under anaerobic conditions.

This protocol provides a general guideline for the electroporation of Bacteroides thetaiotaomicron.

-

Cell Preparation: Grow B. thetaiotaomicron anaerobically in a suitable broth medium to the desired growth phase.

-

Washing: Pellet the cells by centrifugation and wash them with a wash buffer (e.g., 1 mM MgCl2 in 10% glycerol).

-

Electroporation: Resuspend the cells in electroporation buffer and add the this compound plasmid DNA. Transfer to an electroporation cuvette.

-

Pulse: Apply an electrical pulse with parameters optimized for Bacteroides species.

-

Recovery: Resuspend the cells in a recovery medium and incubate anaerobically to allow for phenotypic expression.

-

Plating: Plate the cell suspension on selective agar plates and incubate anaerobically until colonies appear.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. addgene.org [addgene.org]

- 2. addgene.org [addgene.org]

- 3. Sequence and characterization of shuttle vectors for molecular cloning in Porphyromonas, Bacteroides and related bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sequence and characterization of shuttle vectors for molecular cloning in Porphyromonas, Bacteroides and related bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the PG106 Plasmid: A Technical Guide for Molecular Biologists

For Immediate Release

A comprehensive technical guide detailing the molecular characteristics and experimental protocols for the PG106 plasmid is now available for researchers, scientists, and professionals in drug development. This guide provides an in-depth look at the this compound plasmid, a pivotal tool in the genetic manipulation of Bacteroides and Porphyromonas species.

The this compound plasmid is an Escherichia coli-Bacteroides shuttle vector, a versatile tool for molecular cloning and gene expression studies in these important anaerobic bacteria. This guide summarizes its key quantitative data, provides detailed experimental methodologies, and visualizes the essential workflow for its application.

Quantitative Data Summary

The following table outlines the key molecular characteristics of the this compound plasmid.

| Property | Value | Reference |

| Plasmid Size | 9,278 bp | [1] |

| Vector Backbone | pUC19 and pYH420 | [2][3] |

| Vector Type | Bacterial Expression; Shuttle vector | [2][3] |

| Selectable Markers | Ampicillin, Kanamycin, Erythromycin, Clindamycin | [2][3] |

| Copy Number | Low Copy | [2] |

Experimental Protocols

Detailed methodologies for the construction and application of the this compound plasmid are crucial for its effective utilization. The following protocols are based on the original research that characterized this vector.

Construction of the this compound Shuttle Vector

The this compound shuttle vector was engineered by combining elements from the E. coli plasmid pUC19 and the Prevotella asaccharolytica plasmid pYH420.[2][4] This construction resulted in a vector containing a multiple cloning site (MCS) within the lacZ gene, facilitating blue-white screening for successful ligation of DNA inserts.[2][4]

Bacterial Strains and Growth Conditions

-

Escherichia coli strains (e.g., DH5α, NEB Stable): Cultured at 37°C in Luria-Bertani (LB) medium.[2] For selection of transformants, the appropriate antibiotics are added to the medium (e.g., Kanamycin at 50 μg/mL).[2]

-

Bacteroides thetaiotaomicron (strain VPI-5482) and Porphyromonas gingivalis (strain W83): Grown and maintained under anaerobic conditions (80% N₂, 10% CO₂, 10% H₂) in an anaerobic chamber.[4]

Plasmid Transformation via Electroporation

The this compound and its derivatives can be introduced into E. coli, P. gingivalis, and B. thetaiotaomicron through electroporation.[2][4] This method allows for the efficient transfer of the plasmid into these bacterial hosts for subsequent molecular studies.[2][4]

Experimental Workflow Visualization

The following diagram illustrates the typical experimental workflow for utilizing the this compound shuttle vector, from cloning in E. coli to its application in Bacteroides.

This technical guide provides a foundational understanding of the this compound plasmid, empowering researchers to leverage this valuable tool for advancing their studies in the microbiology of the human gut and oral cavity. The provided data and protocols are essential for the successful application of this vector in genetic manipulation and functional genomics.

References

- 1. research.rug.nl [research.rug.nl]

- 2. Sequence and characterization of shuttle vectors for molecular cloning in Porphyromonas, Bacteroides and related bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. addgene.org [addgene.org]

- 4. Sequence and characterization of shuttle vectors for molecular cloning in Porphyromonas, Bacteroides and related bacteria - PMC [pmc.ncbi.nlm.nih.gov]

pG106K Plasmid in E. coli: A Technical Guide to Copy Number and Replication

This in-depth technical guide provides a comprehensive overview of the pG106K plasmid, with a specific focus on its copy number in Escherichia coli. The content is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key biological processes.

Introduction to pG106K

The pG106K plasmid is an E. coli-Bacteroides shuttle vector, designed for the genetic manipulation of both bacterial species. Its architecture is a composite of two distinct plasmid backbones: pUC19 and pYH420. This dual nature allows for replication and selection in both Gram-negative hosts. The pUC19 backbone confers a high copy number replication origin (ColE1 type) for propagation in E. coli, while the pYH420 backbone, derived from Porphyromonas asaccharolytica, enables its maintenance in Bacteroides species. While Addgene describes pG106K as a "low copy" plasmid, this is likely a reflection of its shuttle vector functionality, particularly its low copy number in Bacteroides. In E. coli, the replication is governed by the pUC19 origin.

Quantitative Data on Plasmid Copy Number

| Plasmid | Host Organism | Origin of Replication | Reported Copy Number | Reference(s) |

| pG106K | E. coli | ColE1 (from pUC19) | Described as "Low Copy" | Addgene Plasmid #191377 |

| pUC19 | E. coli | ColE1 (mutated pMB1) | High Copy (500-700 copies/cell) | [Sourced from multiple references] |

| pYH420 | P. asaccharolytica | pYH420 ori | Not specified | Jones et al., 2020[1] |

| pG108 (related shuttle vector) | E. coli | ColE1 (from pUC19) | Very High Copy | Jones et al., 2020[1] |

| pG108 (related shuttle vector) | B. thetaiotaomicron | pYH420 ori | Low Copy (~6 copies/cell) | Jones et al., 2020[1] |

| pG108 (related shuttle vector) | P. gingivalis | pYH420 ori | Very Low Copy (~1-2 copies/cell) | Jones et al., 2020[1] |

The high copy number of the related shuttle vector pG108 in E. coli suggests that the ColE1 origin from pUC19 is fully functional in this context. The "low copy" designation for pG106K on Addgene may be a general classification for shuttle vectors or could indicate that specific elements within the pG106K construct lead to a lower copy number in E. coli compared to its pUC19 parent. To ascertain the precise copy number of pG106K in a specific E. coli strain and under particular experimental conditions, it is essential to perform a quantitative determination.

Experimental Protocols for Plasmid Copy Number Determination

The two most common and accurate methods for determining plasmid copy number are quantitative PCR (qPCR) and droplet digital PCR (ddPCR).

Quantitative PCR (qPCR) Protocol

This protocol outlines the relative quantification method for determining plasmid copy number.

3.1.1. Principle

The copy number is determined by comparing the amplification of a single-copy gene on the plasmid with a single-copy gene on the bacterial chromosome. The ratio of these two values, after accounting for amplification efficiencies, provides the plasmid copy number per chromosome.

3.1.2. Materials

-

E. coli strain containing the pG106K plasmid

-

Genomic DNA and plasmid DNA purification kits

-

Primers specific for a single-copy gene on pG106K (e.g., targeting the kanamycin resistance gene, aph)

-

Primers specific for a single-copy gene on the E. coli chromosome (e.g., dxs)

-

qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)

-

qPCR instrument

-

Nuclease-free water

3.1.3. Methodology

-

Primer Design and Validation:

-

Design primers for the plasmid and chromosomal target genes with similar melting temperatures (Tm) and product sizes (typically 80-200 bp).

-

Validate primer specificity through melt curve analysis and gel electrophoresis to ensure a single amplicon of the correct size is produced.

-

Determine the amplification efficiency of each primer pair by generating a standard curve with a serial dilution of template DNA. The efficiency (E) is calculated from the slope of the standard curve using the formula: E = 10^(-1/slope).

-

-

DNA Extraction:

-

Culture the E. coli strain harboring pG106K to the desired growth phase (e.g., mid-logarithmic phase).

-

Isolate total DNA (containing both chromosomal and plasmid DNA) from a known number of cells or a fixed volume of culture. Ensure the extraction method does not bias the recovery of plasmid versus chromosomal DNA.

-

-

qPCR Reaction Setup:

-

Prepare qPCR reactions in triplicate for each sample and each primer pair.

-

Include a no-template control (NTC) for each primer pair to check for contamination.

-

A typical reaction mixture (20 µL) includes:

-

10 µL of 2x qPCR master mix

-

1 µL of forward primer (10 µM)

-

1 µL of reverse primer (10 µM)

-

1-5 µL of template DNA (e.g., 1-10 ng of total DNA)

-

Nuclease-free water to a final volume of 20 µL.

-

-

-

qPCR Cycling Conditions:

-

A typical qPCR program includes:

-

Initial denaturation: 95°C for 5-10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

Melt curve analysis.

-

-

-

Data Analysis:

-

Determine the threshold cycle (Ct) value for each reaction.

-

Calculate the plasmid copy number using the following formula, which accounts for differing amplification efficiencies: Copy Number = (E_chromo ^ Ct_chromo) / (E_plasmid ^ Ct_plasmid)

-

Where E_chromo and E_plasmid are the amplification efficiencies of the chromosomal and plasmid primer pairs, respectively.

-

Ct_chromo and Ct_plasmid are the threshold cycle values for the chromosomal and plasmid targets, respectively.

-

-

Droplet Digital PCR (ddPCR) Protocol

3.2.1. Principle

ddPCR provides an absolute quantification of target DNA molecules without the need for a standard curve. The PCR reaction is partitioned into thousands of nanoliter-sized droplets. After amplification, droplets containing the target DNA are fluorescently labeled and counted. The copy number is determined from the ratio of plasmid-positive droplets to chromosome-positive droplets.

3.2.2. Materials

-

Same as for qPCR, with the addition of:

-

ddPCR supermix for probes or EvaGreen

-

Droplet generation oil

-

ddPCR-specific cartridges and gaskets

-

Droplet generator

-

Droplet reader

3.2.3. Methodology

-

Assay Design:

-

Design primers and probes (for probe-based ddPCR) or just primers (for EvaGreen-based ddPCR) for the plasmid and chromosomal target genes.

-

-

DNA Preparation:

-

Isolate total DNA as described for the qPCR protocol.

-

It is often necessary to digest the genomic DNA with a restriction enzyme that does not cut within the amplicons to ensure random partitioning of the DNA into droplets.

-

-

ddPCR Reaction Setup:

-

Prepare the ddPCR reaction mix. A typical 20 µL reaction includes:

-

10 µL of 2x ddPCR supermix

-

2 µL of 20x primer/probe mix for the plasmid target

-

2 µL of 20x primer/probe mix for the chromosomal target (for duplex reactions)

-

1-5 µL of digested total DNA

-

Nuclease-free water to a final volume of 20 µL.

-

-

-

Droplet Generation:

-

Load the ddPCR reaction mix and droplet generation oil into the appropriate cartridge.

-

Generate droplets using the droplet generator according to the manufacturer's instructions.

-

-

PCR Amplification:

-

Transfer the droplets to a 96-well PCR plate and seal it.

-

Perform PCR amplification using a thermal cycler with cycling conditions similar to qPCR.

-

-

Droplet Reading and Data Analysis:

-

Read the fluorescence of each individual droplet using the droplet reader.

-

The software will determine the number of positive and negative droplets for each target.

-

The concentration (copies/µL) of the plasmid and chromosomal DNA is calculated based on Poisson statistics.

-

The plasmid copy number is the ratio of the plasmid DNA concentration to the chromosomal DNA concentration.

-

Signaling Pathways and Experimental Workflows

ColE1-type Plasmid Replication Control

The replication of pG106K in E. coli is controlled by the ColE1-type origin of replication derived from pUC19. This is a well-characterized mechanism involving two RNA molecules: RNA II, which acts as a primer for DNA synthesis, and RNA I, an antisense RNA that inhibits replication.

Caption: ColE1-type plasmid replication control mechanism.

qPCR Experimental Workflow

The following diagram illustrates the key steps in determining plasmid copy number using qPCR.

Caption: Workflow for plasmid copy number determination by qPCR.

ddPCR Experimental Workflow

The following diagram outlines the workflow for determining plasmid copy number using ddPCR.

Caption: Workflow for plasmid copy number determination by ddPCR.

References

An In-depth Technical Guide to the pG106 Backbone

For researchers, scientists, and drug development professionals working with anaerobic bacteria, particularly Porphyromonas and Bacteroides species, the pG106 shuttle vector and its derivatives are indispensable tools for genetic manipulation. This guide provides a comprehensive overview of the this compound backbone, its core features, experimental protocols for its use, and visualizations of key workflows.

Core Features of the this compound Vector Family

The this compound series of shuttle vectors are designed for replication and gene expression in both Escherichia coli and bacteria of the Porphyromonas and Bacteroides genera.[1][2] These vectors are built upon the backbones of pUC19 and pYH420, a cryptic plasmid originally isolated from Porphyromonas asaccharolytica.[1] This construction allows for the convenient use of E. coli for cloning and plasmid propagation before introduction into the target anaerobic host.

Quantitative data for common this compound variants are summarized in the table below for easy comparison. The primary publication by Jones et al. (2020) describes the construction and characterization of this compound and pG108, while Addgene provides information on commercially available variants like this compound-KA and pG106K.[1][3][4] The discrepancy in backbone size likely reflects the specific combination of elements in each variant.

| Feature | This compound-KA | pG106K | This compound (NovoPro) |

| Backbone Size (bp) | 12,948[3] | Not Specified | 9,278 |

| Vector Type | Bacterial Expression; Shuttle vector[3] | Shuttle vector | Not Specified |

| Backbone Components | pUC19 and pYH420[3] | pUC19 and pYH420[4] | Not Specified |

| Bacterial Resistance | Ampicillin, Kanamycin, Erythromycin, Clindamycin[3] | Kanamycin, Erythromycin (ErmF marker)[4] | Erythromycin (ermF) |

| Growth Strain (E. coli) | NEB Stable[3] | DH5alpha[4] | Not Specified |

| Copy Number | Low Copy[3][4] | Low Copy[4] | Not Specified |

| Key Genetic Elements | ErmF, ErmAM, Kan, Amp selection markers[3] | ErmF, Kan selection marker[4] | repB, mob, ermF, oriT, ColE1 ori |

Key Genetic Elements of the this compound Backbone

The functionality of the this compound vector is derived from its key genetic elements. A diagram of the this compound backbone is presented below, illustrating the arrangement of these components.

Caption: Genetic map of the this compound shuttle vector backbone.

Experimental Protocols

Detailed methodologies for the use of this compound in Porphyromonas gingivalis and Bacteroides thetaiotaomicron are described by Jones et al. (2020).[1]

Plasmid Isolation from Porphyromonas and Bacteroides

Due to the high nuclease activity in many black-pigmented anaerobes, a robust plasmid isolation protocol is crucial. The Promega Wizard Plus SV Minipreps DNA Purification System is recommended for its ability to effectively neutralize DNases and preserve plasmid DNA.[1] The manufacturer's protocol for spin columns should be followed.

Electroporation of P. gingivalis and B. thetaiotaomicron

A generalized workflow for the electroporation of this compound into P. gingivalis and B. thetaiotaomicron is outlined below. This protocol is adapted from Smith (1995) and Jones et al. (2020).[1]

Caption: Workflow for electroporation of this compound into anaerobic bacteria.

Applications in Research

The this compound shuttle vector and its derivatives have been successfully used for several molecular cloning applications in P. gingivalis and B. thetaiotaomicron.[1]

Complementation Studies

The pG108 vector, a derivative of this compound, was used to complement an hcpR mutant strain of P. gingivalis. The mutant strain exhibited a nitrite-sensitive phenotype, which was rescued by the expression of wild-type HcpR from the pG108 vector.[1] This demonstrates the utility of the this compound backbone for functional complementation assays.

The logical relationship of this complementation experiment is depicted below.

Caption: Logical flow of the hcpR complementation study.

Gene Expression Studies

The this compound backbone is also suitable for gene expression studies. In one such application, the ahpC promoter was cloned into the pG108 vector to drive the expression of a green fluorescent reporter gene (P-glow BS2) in B. thetaiotaomicron.[1] This allowed for the monitoring of gene expression from the ahpC promoter.

This guide provides a foundational understanding of the this compound backbone for researchers venturing into the genetic manipulation of Porphyromonas and Bacteroides. The versatility of this shuttle vector system opens up numerous possibilities for studying gene function, regulation, and pathogenesis in these important anaerobic bacteria.

References

- 1. Sequence and characterization of shuttle vectors for molecular cloning in Porphyromonas, Bacteroides and related bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sequence and characterization of shuttle vectors for molecular cloning in Porphyromonas, Bacteroides and related bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. addgene.org [addgene.org]

- 4. addgene.org [addgene.org]

Unveiling the PG106 Shuttle Vector: A Technical Guide for Advanced Genetic Manipulation

For Immediate Release

A comprehensive technical guide detailing the key features, experimental applications, and molecular architecture of the PG106 shuttle vector is now available for researchers, scientists, and drug development professionals. This guide provides an in-depth look at the vector's capabilities for genetic manipulation in both Escherichia coli and anaerobic bacteria of the genera Bacteroides and Porphyromonas.

The this compound shuttle vector, a versatile tool in molecular biology, is a composite plasmid constructed from the backbones of pUC19 and pYH420.[1][2][3] Its robust design allows for the stable replication and selection in both prokaryotic hosts, making it an invaluable asset for studies in microbial genetics, pathogenesis, and metabolic engineering. This guide summarizes the vector's core components, provides detailed experimental protocols, and visualizes key workflows to facilitate its effective implementation in the laboratory.

Core Features of the this compound Shuttle Vector

The this compound vector possesses a unique combination of genetic elements that confer its broad utility. It is a low-copy-number plasmid with a total size of 12,948 base pairs.[1][3] A key feature is the inclusion of a multiple cloning site (MCS) within the lacZα gene, enabling straightforward blue-white screening for recombinant plasmids in E. coli.[4]

Quantitative Vector Specifications

| Feature | Specification | Reference |

| Vector Size | 12,948 bp | [3] |

| Backbone | pUC19 and pYH420 | [1][2][3] |

| Copy Number | Low Copy | [1][2] |

| Host Range | Escherichia coli, Bacteroides spp., Porphyromonas spp. | [4] |

Selectable Markers

The this compound vector is equipped with a suite of selectable markers, providing flexibility in experimental design and host selection.

| Marker Gene | Resistance | Host |

| bla (Ampicillin) | Ampicillin | E. coli |

| aph (Kanamycin) | Kanamycin | E. coli and Bacteroides |

| ermF | Erythromycin | Bacteroides |

| ermAM | Erythromycin, Clindamycin | Bacteroides |

Molecular Architecture and Functional Elements

The this compound vector is meticulously engineered with distinct origins of replication for its maintenance in different bacterial hosts and a comprehensive set of resistance genes. The diagram below illustrates the functional organization of the plasmid.

Caption: Functional components of the this compound shuttle vector.

Experimental Protocols

The utility of the this compound vector has been demonstrated in various molecular biology applications, including gene expression studies and genetic complementation.[4]

Transformation of this compound into E. coli

A standard heat shock protocol is effective for introducing the this compound plasmid into competent E. coli cells. The workflow for this procedure is outlined below.

Caption: Heat shock transformation protocol for E. coli.

Electroporation into Bacteroides and Porphyromonas

For the transformation of anaerobic hosts such as Bacteroides and Porphyromonas, electroporation is the method of choice.[4] The following diagram illustrates the general workflow for this technique.

Caption: General workflow for electroporation of anaerobic bacteria.

Applications in Research

The this compound shuttle vector has been instrumental in advancing the genetic understanding of anaerobic bacteria. Its applications include:

-

Gene Complementation: The vector has been successfully used to complement gene knockouts in Porphyromonas gingivalis, restoring wild-type phenotypes.[4]

-

Gene Expression Studies: this compound serves as a reliable platform for expressing foreign genes in Bacteroides thetaiotaomicron, enabling the study of gene function and regulation in this gut commensal.[4]

-

Metabolic Engineering: Researchers have utilized this compound for the genetic optimization of Phocaeicola vulgatus to enhance the production of valuable biochemicals.

This technical guide provides a foundational understanding of the this compound shuttle vector. For further details on specific experimental conditions and troubleshooting, researchers are encouraged to consult the original publication by Jones et al. in Molecular Oral Microbiology (2020).

References

PG106 Plasmid: A Technical Guide for Gene Expression in Bacteroides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the PG106 plasmid, an essential tool for genetic manipulation and gene expression in Bacteroides, a prominent genus of the human gut microbiota. This document details the plasmid's core features, provides structured data for key components, and offers detailed experimental protocols for its use.

Introduction to the this compound Shuttle Vector

The this compound plasmid is an Escherichia coli-Bacteroides shuttle vector designed for the stable maintenance and expression of foreign genes in Bacteroides species, such as Bacteroides thetaiotaomicron and Phocaeicola vulgatus (formerly Bacteroides vulgatus). Its development has been crucial for advancing the genetic study of these anaerobic bacteria, enabling researchers to investigate gene function, protein production, and the impact of specific genes on the gut environment.

Constructed from the backbones of the E. coli plasmid pUC19 and the Porphyromonas asaccharolytica plasmid pYH420, this compound is a versatile tool for molecular cloning and expression studies.[1][2][3] It can be readily manipulated in E. coli before being introduced into Bacteroides, where it replicates autonomously.

Core Features and Quantitative Data

The this compound plasmid and its derivatives possess several key features that make them amenable to genetic engineering in Bacteroides. The quantitative data associated with these features are summarized in the tables below.

Table 1: this compound Plasmid Specifications

| Feature | Description | Value | Reference |

| Vector Type | E. coli-Bacteroides shuttle vector | - | [3] |

| Backbone | pUC19 and pYH420 | - | [1][2][3] |

| Size | Varies with insert | ~9278 bp (empty vector) | [4] |

| Copy Number | Low copy | - | [3] |

Table 2: Selectable Markers for this compound

| Host Organism | Antibiotic | Gene | Concentration | Reference |

| E. coli | Ampicillin | bla | 100 µg/mL | [3] |

| Kanamycin | aph | 50 µg/mL | [3] | |

| Bacteroides | Erythromycin/Clindamycin | ermF | 10 µg/mL | [3] |

Table 3: Reported Gene Expression Levels using this compound

| Host Organism | Gene Expressed | Promoter | Fold Increase (Transcript) | Fold Increase (Activity) | Reference |

| Phocaeicola vulgatus | D-lactate dehydrogenase (ldh) | Native ldh promoter | ~1500-fold | ~200-fold |

Key Genetic Components and Their Functions

The functionality of the this compound plasmid is dependent on several key genetic elements that ensure its replication, selection, and the expression of the cloned gene of interest in both E. coli and Bacteroides.

Caption: Functional components of the this compound shuttle vector.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in using the this compound plasmid for gene expression in Bacteroides.

Cloning the Gene of Interest into this compound in E. coli

The initial cloning steps are performed in E. coli due to its high transformation efficiency and ease of manipulation.

Protocol:

-

Vector and Insert Preparation:

-

Digest the this compound plasmid and the DNA fragment containing the gene of interest with appropriate restriction enzymes that cut within the Multiple Cloning Site (MCS).

-

Purify the digested vector and insert using a gel extraction kit.

-

-

Ligation:

-

Set up a ligation reaction with the purified, digested this compound vector and the gene of interest insert at a suitable molar ratio (e.g., 1:3 vector to insert).

-

Incubate the ligation mixture with T4 DNA ligase at the recommended temperature and time.

-

-

Transformation into E. coli :

-

Transform the ligation mixture into a competent E. coli strain (e.g., DH5α or NEB Stable).

-

Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection (e.g., ampicillin or kanamycin) and supplements for blue-white screening (IPTG and X-gal).

-

-

Colony Screening and Plasmid Purification:

-

Select white colonies (indicating successful insertion into the lacZα gene) for further analysis.

-

Grow selected colonies in liquid LB medium with the corresponding antibiotic.

-

Purify the recombinant this compound plasmid using a plasmid miniprep kit.

-

-

Verification:

-

Verify the correct insertion of the gene of interest by restriction digestion analysis and Sanger sequencing.

-

Transformation of Recombinant this compound into Bacteroides

Once the recombinant plasmid is constructed and verified in E. coli, it is introduced into the target Bacteroides species via electroporation.

Protocol:

-

Preparation of Electrocompetent Bacteroides Cells:

-

Grow the desired Bacteroides strain (e.g., B. thetaiotaomicron) in an anaerobic chamber in pre-reduced Brain Heart Infusion (BHI) broth supplemented with hemin and menadione to mid-log phase.

-

Harvest the cells by centrifugation at 4°C.

-

Wash the cell pellet multiple times with a cold, sterile electroporation buffer (e.g., 10% glycerol).

-

Resuspend the final cell pellet in a small volume of electroporation buffer to create a concentrated cell suspension.

-

-

Electroporation:

-

In an anaerobic chamber, mix the electrocompetent Bacteroides cells with the purified recombinant this compound plasmid DNA in a pre-chilled electroporation cuvette.

-

Apply an electrical pulse using an electroporator with optimized settings for Bacteroides (e.g., 2.5 kV, 25 µF, 200 Ω for a 0.2 cm cuvette).

-

-

Recovery and Plating:

-

Immediately after the pulse, add pre-reduced BHI broth to the cuvette to recover the cells.

-

Incubate the cell suspension under anaerobic conditions for a recovery period (typically 2-4 hours) to allow for the expression of the antibiotic resistance gene.

-

Plate the recovered cells on BHI agar plates containing the appropriate antibiotic for Bacteroides selection (e.g., erythromycin).

-

-

Incubation and Colony Selection:

-

Incubate the plates under anaerobic conditions at 37°C for 48-72 hours, or until colonies appear.

-

Pick individual colonies for further analysis.

-

Gene Expression and Analysis in Bacteroides

Following successful transformation, the expression of the gene of interest can be analyzed. For this compound, expression is often constitutive, driven by a promoter recognized by the Bacteroides transcriptional machinery.

Protocol:

-

Culturing of Bacteroides Transformants:

-

Inoculate a single colony of the transformed Bacteroides into pre-reduced BHI broth containing the selective antibiotic.

-

Grow the culture anaerobically at 37°C to the desired growth phase (e.g., mid-log or stationary phase).

-

-

Cell Harvesting and Lysis:

-

Harvest the bacterial cells by centrifugation.

-

Wash the cell pellet with a suitable buffer.

-

Lyse the cells to release the protein of interest. This can be achieved through mechanical methods (e.g., sonication, bead beating) or enzymatic lysis in an anaerobic environment.

-

-

Protein Analysis:

-

Quantify the total protein concentration in the cell lysate.

-

Analyze the expression of the target protein using methods such as SDS-PAGE and Western blotting with a specific antibody.

-

If the expressed protein is an enzyme, perform an activity assay to determine its functional expression.

-

Visualizing the Experimental Workflow

The following diagram illustrates the overall workflow for using the this compound plasmid for gene expression in Bacteroides.

Caption: Workflow for gene expression in Bacteroides using this compound.

Gene Expression Pathway in Bacteroides

The expression of a gene cloned into the this compound plasmid within a Bacteroides host cell follows the central dogma of molecular biology. The plasmid provides the genetic template, which is transcribed and translated by the host cell's machinery.

Caption: Gene expression pathway from this compound in Bacteroides.

This guide provides a foundational understanding and practical protocols for utilizing the this compound plasmid in Bacteroides research. As the field of gut microbiome engineering advances, tools like this compound will continue to be instrumental in elucidating the complex roles of gut bacteria in health and disease.

References

- 1. Sequence and characterization of shuttle vectors for molecular cloning in Porphyromonas, Bacteroides and related bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sequence and characterization of shuttle vectors for molecular cloning in Porphyromonas, Bacteroides and related bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. addgene.org [addgene.org]

- 4. This compound vector map and sequence [novoprolabs.com]

Methodological & Application

Application Notes and Protocols for Transformation of Bacteroides with Plasmid pG106

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacteroides, a genus of Gram-negative, obligate anaerobic bacteria, are predominant members of the human gut microbiota and play a crucial role in host physiology, including the metabolism of complex carbohydrates and the development of the immune system. The genetic manipulation of Bacteroides is essential for understanding their biology and for developing novel therapeutic strategies. This document provides detailed application notes and protocols for the transformation of Bacteroides species using the E. coli-Bacteroides shuttle vector pG106.

The plasmid this compound is a versatile shuttle vector designed for genetic manipulation in Bacteroides and related species. It is a composite plasmid constructed from the Porphyromonas asaccharolytica plasmid pYH420 and the widely used E. coli vector pUC19[1][2]. This construction allows for the replication and selection of the plasmid in both E. coli and Bacteroides, facilitating cloning and subsequent introduction into the target anaerobic host[3].

Plasmid Profile: this compound

The key features of the this compound shuttle vector are summarized in the table below. This information is critical for experimental design, including strain selection, antibiotic concentrations, and cloning strategies.

| Feature | Description | Reference(s) |

| Vector Type | E. coli-Bacteroides shuttle vector | [1][2][4] |

| Backbone | pUC19 and pYH420 | [1][2] |

| Size | 12948 bp | [1] |

| Replication in Bacteroides | Contains a Mob-Rep region with an oriV from pYH420 | [4] |

| Selectable Markers | - E. coli : Ampicillin, Kanamycin- Bacteroides : Erythromycin, Clindamycin (conferred by an ermF-ermAM cassette) | [1][4] |

| Copy Number | Low Copy | [1] |

| Availability | Addgene (Plasmid #178041) | [1] |

Transformation of Bacteroides with this compound

The primary method for introducing this compound into Bacteroides is electroporation. This technique utilizes an electrical pulse to transiently permeabilize the bacterial cell membrane, allowing for the uptake of plasmid DNA. While conjugation is another common method for gene transfer in Bacteroides, electroporation is often preferred for the direct introduction of purified plasmid DNA[5][6][7][8][9].

Experimental Workflow for Bacteroides Transformation with this compound

Caption: Workflow for this compound transformation into Bacteroides.

Detailed Protocols

I. Preparation of this compound Plasmid DNA from E. coli

High-quality, pure plasmid DNA is crucial for successful electroporation of Bacteroides.

-

Transformation of E. coli : Transform the this compound plasmid into a suitable E. coli strain (e.g., NEB Stable, DH5α).

-

Culture and Selection : Plate the transformed E. coli on LB agar containing ampicillin (100 µg/mL) or kanamycin (50 µg/mL). Incubate overnight at 37°C.

-

Inoculation : Pick a single colony and inoculate a liquid culture of LB broth with the appropriate antibiotic. Grow overnight at 37°C with shaking.

-

Plasmid Isolation : Isolate plasmid DNA from the overnight culture using a commercial plasmid midiprep or maxiprep kit to ensure high purity and concentration. Elute the plasmid DNA in sterile, nuclease-free water or TE buffer.

-

Quantification and Quality Control : Determine the concentration and purity of the isolated this compound DNA using a spectrophotometer (A260/A280 ratio should be ~1.8).

II. Electroporation of Bacteroides with this compound

This protocol is adapted from established methods for Bacteroides electroporation[4]. All steps involving Bacteroides must be performed under strict anaerobic conditions.

Materials:

-

Bacteroides strain (e.g., B. thetaiotaomicron VPI-5482, P. vulgatus)

-

Anaerobic chamber (e.g., 80% N₂, 10% CO₂, 10% H₂)

-

Pre-reduced supplemented Brain Heart Infusion (BHIS) broth

-

Pre-reduced electroporation buffer (10% glycerol, 1 mM MgCl₂)

-

This compound plasmid DNA (0.5 - 1 µg)

-

Electroporation cuvettes (1 mm gap)

-

Electroporator

-

Anaerobic recovery medium (e.g., BHIS broth)

-

BHIS agar plates with appropriate antibiotics (e.g., erythromycin 5-10 µg/mL or clindamycin 5-10 µg/mL)

Procedure:

-

Growth of Bacteroides : In an anaerobic chamber, inoculate 50 mL of BHIS broth with an overnight culture of the desired Bacteroides strain. Grow to mid-logarithmic phase (OD₆₀₀ of 0.4-0.6).

-

Preparation of Competent Cells :

-

Transfer the culture to pre-chilled, sterile centrifuge tubes inside the anaerobic chamber.

-

Harvest the cells by centrifugation at 8,000 x g for 15 minutes at 4°C[4].

-

Discard the supernatant and wash the cell pellet twice with 4 mL of cold, pre-reduced electroporation buffer[4].

-

After the final wash, resuspend the cell pellet in 0.5 mL of cold electroporation buffer[4].

-

-

Electroporation :

-

Add 0.5-1 µg of this compound plasmid DNA to 50-100 µL of the competent cell suspension.

-

Transfer the cell-DNA mixture to a pre-chilled 1 mm gap electroporation cuvette.

-

Electroporate using the following parameters:

-

Voltage : 1.8 - 2.5 kV

-

Capacitance : 25 µF

-

Resistance : 200 - 400 Ω

-

(These parameters may need optimization depending on the Bacteroides species and electroporator used).

-

-

-

Recovery :

-

Immediately after the pulse, add 1 mL of pre-warmed anaerobic recovery medium (BHIS broth) to the cuvette.

-

Transfer the cell suspension to a sterile tube and incubate anaerobically at 37°C for 3-6 hours to allow for expression of the antibiotic resistance gene.

-

-

Plating and Selection :

-

Plate serial dilutions of the recovered cells onto pre-reduced BHIS agar plates containing the appropriate selective antibiotic (erythromycin or clindamycin).

-

Incubate the plates anaerobically at 37°C for 48-72 hours, or until colonies appear.

-

-

Verification of Transformants :

-

Pick individual colonies and streak onto fresh selective plates to isolate pure cultures.

-

Confirm the presence of the this compound plasmid in the transformants by performing colony PCR using primers specific for a gene on the plasmid (e.g., the ermF gene).

-

Further verification can be done by isolating the plasmid from the Bacteroides transformants and confirming its size by gel electrophoresis or by restriction digest analysis.

-

Quantitative Data and Expected Results

The efficiency of transformation can vary significantly between different Bacteroides species and even between strains of the same species. The following table provides a summary of typical electroporation parameters and expected efficiencies based on published data for Bacteroides transformation.

| Parameter | Value/Range | Reference(s) |

| Electric Field Strength | 5 - 12.5 kV/cm | [6][8] |

| Pulse Duration | 5 ms | [6][8] |

| Post-pulse Incubation | 2.5 - 3 hours | [6][8] |

| DNA Concentration | 0.01 - 2 µg | [6][8] |

| Transformation Efficiency | >10⁶ transformants/µg DNA (with homologous DNA) | [6][8] |

| ~10⁴ transformants/µg DNA (E. coli-derived plasmid) | [5][9] |

Note: Transformation efficiency is often lower when using plasmid DNA isolated from E. coli compared to DNA isolated from a homologous Bacteroides strain. This is likely due to restriction-modification systems in Bacteroides that recognize and degrade foreign DNA[6][8][9].

Signaling and Regulatory Considerations

While the direct signaling pathways involved in plasmid uptake during electroporation are not well-defined, the stability and expression of genes on this compound will be subject to the regulatory networks of the Bacteroides host. For gene expression studies using this compound, it is important to consider the following:

-

Promoter Activity : The expression of a gene of interest cloned into this compound will depend on the promoter used. It is advisable to use a promoter known to be active in Bacteroides.

-

Codon Usage : While not always a major issue, codon usage differences between E. coli and Bacteroides could potentially affect the expression levels of heterologous proteins.

-

Plasmid Stability : The stability of this compound in the absence of selective pressure should be evaluated for long-term experiments.

Logical Flow of Genetic Manipulation in Bacteroides

Caption: Logical flow for gene expression studies in Bacteroides using this compound.

Conclusion

The shuttle vector this compound is a valuable tool for the genetic manipulation of Bacteroides species. The protocols and data presented here provide a comprehensive guide for researchers to successfully introduce and express genes of interest in this important genus of gut bacteria. Optimization of electroporation parameters for specific Bacteroides strains may be necessary to achieve maximal transformation efficiencies. Careful verification of transformants is essential to ensure the integrity of the genetic modification.

References

- 1. addgene.org [addgene.org]

- 2. Sequence and characterization of shuttle vectors for molecular cloning in Porphyromonas, Bacteroides and related bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Shuttle vector - Wikipedia [en.wikipedia.org]

- 4. Genetic tools for the redirection of the central carbon flow towards the production of lactate in the human gut bacterium Phocaeicola (Bacteroides) vulgatus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Genetic- and culture-based tools for studying Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plasmid transformation of Bacteroides spp. by electroporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficient electrotransformation of Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Electroporation of pG106 into E. coli

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroporation is a widely utilized technique for introducing foreign DNA into bacteria. It employs an electrical pulse to transiently permeabilize the cell membrane, allowing for the uptake of macromolecules such as plasmids. This method is particularly advantageous for large plasmids, which can be challenging to introduce using traditional chemical transformation methods. The pG106 plasmid, a Bacteroides - Escherichia coli shuttle vector, is a valuable tool in molecular biology. With a size of approximately 12.9 kbp and a low copy number, optimizing its delivery into E. coli is crucial for successful downstream applications.[1] This document provides a detailed protocol for the electroporation of this compound into common laboratory strains of E. coli, such as DH5α and TOP10.

The efficiency of electroporation is influenced by several critical parameters, including the growth phase of the bacterial cells, the voltage and duration of the electrical pulse, the purity and concentration of the plasmid DNA, and the composition of the wash and recovery media.[2][3] For large plasmids like this compound, a lower electric field strength may be necessary to avoid DNA damage and improve transformation efficiency.[4][5] This protocol outlines the preparation of highly electrocompetent E. coli cells and provides a starting point for the successful electroporation of the this compound plasmid.

Materials and Methods

Materials

-

This compound plasmid DNA

-

Luria-Bertani (LB) broth and agar plates

-

SOC medium[3]

-

10% sterile glycerol[7]

-

Kanamycin (50 µg/mL)[1]

-

Sterile centrifuge tubes (50 mL and 1.5 mL)

-

Spectrophotometer

-

Electroporator and electroporation cuvettes (0.1 or 0.2 cm gap)

-

Shaking incubator

-

Ice

Experimental Protocols

1. Preparation of Electrocompetent E. coli Cells

This protocol is for preparing small batches of electrocompetent cells, sufficient for several transformations.[7]

-

Inoculate a single colony of the desired E. coli strain into 5 mL of LB broth and grow overnight at 37°C with shaking.

-

The following day, inoculate 100 mL of fresh LB broth in a 500 mL flask with the overnight culture to an initial OD₆₀₀ of approximately 0.05.[7]

-

Grow the culture at 37°C with vigorous shaking (200-250 rpm) until it reaches the mid-logarithmic phase of growth, corresponding to an OD₆₀₀ of 0.4-0.6.[7] This is a critical step for obtaining highly competent cells.

-

Chill the culture on ice for 20-30 minutes. From this point forward, it is crucial to keep the cells and all solutions ice-cold.[7]

-

Transfer the culture to pre-chilled 50 mL centrifuge tubes.

-

Pellet the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

-

Carefully decant the supernatant.

-

Gently resuspend the cell pellet in 50 mL of sterile, ice-cold 10% glycerol.

-

Repeat the centrifugation step (4,000 x g for 15 minutes at 4°C).

-

Decant the supernatant and resuspend the pellet in 25 mL of sterile, ice-cold 10% glycerol.

-

Repeat the centrifugation step.

-

Resuspend the final cell pellet in 1 mL of sterile, ice-cold 10% glycerol.

-

Aliquot 40-50 µL of the electrocompetent cells into pre-chilled 1.5 mL microcentrifuge tubes.

-

Immediately freeze the aliquots in a dry ice/ethanol bath or liquid nitrogen and store at -80°C until use.

2. Electroporation of this compound

-

Thaw an aliquot of electrocompetent cells on ice.

-

Pre-chill electroporation cuvettes (0.1 or 0.2 cm gap) on ice.

-

Add 1-2 µL of purified this compound plasmid DNA (typically 10-100 ng) to the thawed cells. Gently tap the tube to mix. Avoid pipetting up and down.

-

Incubate the DNA-cell mixture on ice for 1 minute.

-

Transfer the mixture to the pre-chilled electroporation cuvette, ensuring the suspension settles to the bottom between the electrodes.

-

Wipe any moisture from the outside of the cuvette and place it in the electroporation chamber.

-

Pulse the cells using the electroporator. Optimal settings may vary between instruments, but a good starting point for large plasmids in a 0.2 cm cuvette is a voltage of 1.8 kV.[4][5]

-

Immediately after the pulse, add 950 µL of room temperature SOC medium to the cuvette.

-

Gently resuspend the cells by pipetting and transfer the entire volume to a sterile 1.5 mL microcentrifuge tube.

-

Incubate the tube at 37°C for 1 hour with gentle shaking (150-200 rpm) to allow for the expression of the antibiotic resistance gene.

-

Plate 100-200 µL of the cell suspension onto pre-warmed LB agar plates containing 50 µg/mL kanamycin.

-

Incubate the plates overnight at 37°C.

Data Presentation

The success of electroporation is highly dependent on the electrical parameters. The following table provides a summary of suggested starting parameters and their potential impact on transformation efficiency, particularly for a large, low-copy plasmid like this compound.